

Mono(2-ethyl-5-oxohexyl) Phthalate: A Technical Overview

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Compound of Interest

Compound Name: Mono(2-ethyl-5-oxohexyl)phthalate

Cat. No.: B134464

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CAS Number: 40321-98-0

Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP) is a prominent metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). As a secondary metabolite of DEHP, MEOHP is frequently detected in human biospecimens and serves as a biomarker for DEHP exposure.^[1] Its presence in biological systems has raised concerns due to potential adverse health effects, prompting extensive research into its toxicological profile and metabolic pathways. This technical guide provides a comprehensive overview of MEOHP, focusing on its physicochemical properties, metabolic fate, and analytical methodologies for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of MEOHP is presented in the table below. This data is essential for the design of analytical methods and for understanding its environmental and biological behavior.

Property	Value	Reference
CAS Number	40321-98-0	[1][2][3][4]
Molecular Formula	C16H20O5	[1][2][3]
Molecular Weight	292.33 g/mol	[2][3][4]
IUPAC Name	2-[[[2-ethyl-5-oxohexyl]oxy]carbonyl]benzoic acid	[1]
Synonyms	MEOHP, 5-Oxo-MEHP	[1][2]
Appearance	Brown Liquid	[3]

Metabolism and Toxicological Profile

MEOHP is formed in the body through the oxidation of another DEHP metabolite, mono(2-ethylhexyl) phthalate (MEHP).[1] The metabolic conversion of DEHP to its various metabolites is a critical area of study for assessing human exposure and potential health risks. Prenatal exposure to phthalates, including the parent compound DEHP and its metabolites, has been linked to potential neurological effects in both human and animal studies.[3]

Analytical Methodologies

The quantification of MEOHP in biological matrices such as urine is a key aspect of human biomonitoring studies. A common analytical approach involves enzymatic deconjugation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of MEOHP in Urine

This protocol outlines a typical method for the analysis of MEOHP in human urine samples.

1. Sample Preparation:

- Enzymatic Hydrolysis: To 100 μ L of urine, add an internal standard solution and a buffer (e.g., ammonium acetate). Add β -glucuronidase to hydrolyze the conjugated metabolites.

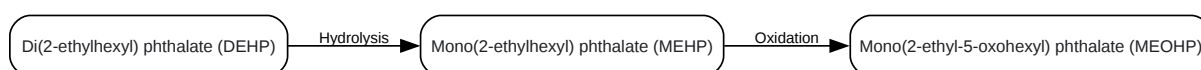
- Incubation: Incubate the mixture at 37°C for a specified period (e.g., 90 minutes) to ensure complete deconjugation.
- Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis:

- Chromatographic Separation: Inject the prepared sample onto a liquid chromatography system equipped with a suitable analytical column (e.g., a C18 column). A gradient elution with solvents such as water and methanol, both containing a modifier like formic acid, is typically used to separate the analyte from other matrix components.
- Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for MEOHP and its internal standard for accurate quantification.

Metabolic Pathway of DEHP

The following diagram illustrates the metabolic pathway from the parent compound DEHP to its secondary metabolite MEOHP.

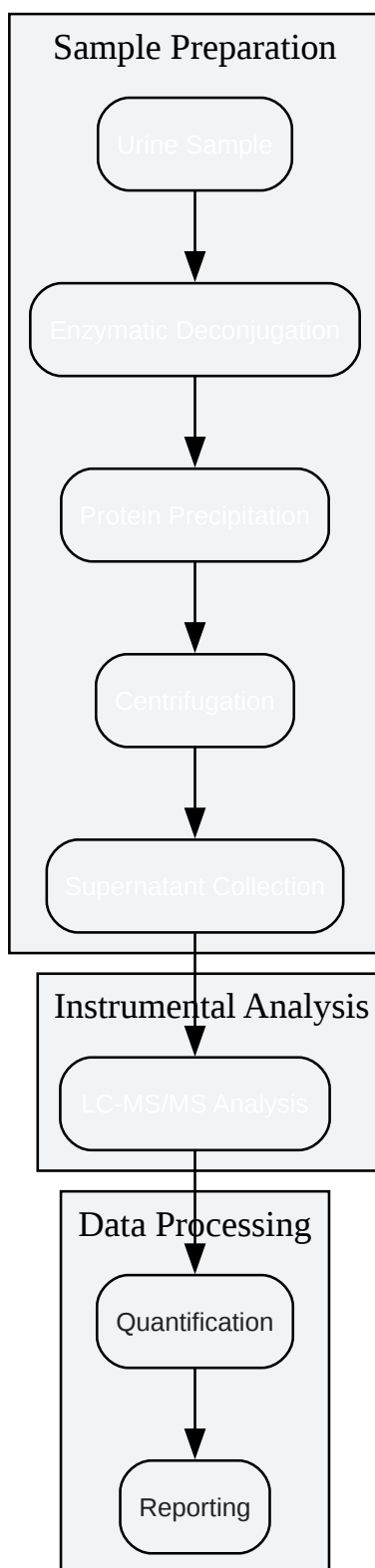


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Caption: Metabolic conversion of DEHP to MEOHP.

Analytical Workflow

The diagram below outlines the key steps in a typical analytical workflow for the quantification of MEOHP in biological samples.



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Caption: Workflow for MEOHP analysis.

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